molecular formula C12H25NO2 B556009 2-Aminododecanoic acid CAS No. 35237-37-7

2-Aminododecanoic acid

Cat. No. B556009
CAS RN: 35237-37-7
M. Wt: 215.33 g/mol
InChI Key: QUBNFZFTFXTLKH-UHFFFAOYSA-N
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Description

2-Aminododecanoic acid is an alkane chain with terminal carboxylic acid and amine groups . It has a linear formula of C12H25NO2 . It is also known by other names such as alpha-aminolauric acid and DL-2-Aminododecanoic acid .


Synthesis Analysis

A novel enzyme cascade for the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12, has been developed starting from linoleic acid . Seven bacterial ω-transaminases (ω-TAs) were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography . Another study improved the bioproduction of the Nylon 12 monomer by combining the directed evolution of P450 and enhancing heme synthesis .


Molecular Structure Analysis

The molecular weight of 2-Aminododecanoic acid is 215.33 g/mol . The InChI code is 1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) . The canonical SMILES is CCCCCCCCCCC(C(=O)O)N .


Chemical Reactions Analysis

The transaminases TR 2, TR 3, and TR 6, which were cloned into pRhokHi-2 (for TR 2) and pBXCH (for TR 3 and TR 6), were expressed in E. coli MC1061 .


Physical And Chemical Properties Analysis

The exact mass of 2-Aminododecanoic acid is 215.188529040 g/mol . It has a topological polar surface area of 63.3 Ų . The compound has a rotatable bond count of 10 . The melting point is between 185 - 187 °C .

Scientific Research Applications

1. Bioproduction of the Nylon 12 Monomer

  • Summary of Application: The nylon 12 (PA12) monomer ω-aminododecanoic acid (ω-AmDDA) can be synthesized from lauric acid (DDA) through multi-enzyme cascade transformation using engineered E. coli . The P450 enzyme catalyzes terminal hydroxylation of DDA as a rate-limiting step .
  • Methods of Application: Directed evolution was conducted using a colorimetric high-throughput screening (HTS) system with DDA as the real substrate . After two rounds of directed evolution, a positive double-site mutant (R14R/D629G) with 90.3% higher activity was obtained .
  • Results or Outcomes: By combining P450-directed evolution and enhancing heme synthesis, 2.02 ± 0.03 g/L of ω-AmDDA was produced from 10 mM DDA, with a yield of 93.6% .

2. Biosynthesis of Nylon 12 Monomer

  • Summary of Application: ω-Aminododecanoic acid is considered as one of the potential monomers of Nylon 12, a high-performance member of the bioplastic family . The biosynthesis of ω-aminododecanoic acid from renewable sources is an attractive process in the polymer industry .
  • Methods of Application: Three artificial self-sufficient P450s (ArtssP450s) were constructed using CYP153A13 from Alcanivorax borkumensis and cytochrome P450 reductase (CPR) domains of natural self-sufficient P450s (CYP102A1, CYP102A5, and 102D1) . This form of ArtssP450 was further co-expressed with ω-TA from Silicobacter pomeroyi and AlkJ from Pseudomonas putida GPo1 .
  • Results or Outcomes: This single-cell system was used for the biotransformation of dodecanoic acid (DDA) to ω-aminododecanoic acid (ω-AmDDA), wherein 1.48 mM ω-AmDDA was successfully biosynthesized from 10 mM DDA substrate in a one-pot reaction .

3. Microwave-Assisted Polycondensation

  • Summary of Application: A new method for the rapid synthesis of aliphatic polyamides was developed using a domestic microwave oven . This method involves the polycondensation of both ω-amino acids and nylon salts .
  • Methods of Application: The polycondensation was performed in the presence of a small amount of a polar organic medium that acts as a primary microwave absorber . Suitable organic media included tetramethylene sulfone, amide-type solvents such as N-cyclohexyl-2-pyrrolidone and 1,3-dimethyl-2-imidazolidone, and phenolic solvents like m-cresol and o-chlorophenol .
  • Results or Outcomes: The polycondensation proceeded rapidly, compared with the conventional melt polycondensation, and was almost complete within 5 minutes, producing a series of polyamides with inherent viscosities around 0.5 dl g-1 .

4. Biobased Polyamide Ecomaterials

  • Summary of Application: 2-Aminododecanoic acid is used in the production of biobased polyamide ecomaterials . These materials are gaining interest due to their potential applications in various industries .
  • Methods of Application: The production of these ecomaterials involves the copolymerization of 1,4-diaminobutane, sebacic acid, and C36 dimerized fatty acid .
  • Results or Outcomes: The resulting polyamide 410/436 (76/24 mol/mol) copolymer possesses better hydrophobicity . An additional benefit is the increased biobased content (from 70 to 80 wt%) .

5. Rapid Synthesis of Aliphatic Polyamides

  • Summary of Application: A new method for the rapid synthesis of aliphatic polyamides was developed using a domestic microwave oven . This method involves the polycondensation of both ω-amino acids and nylon salts .
  • Methods of Application: The polycondensation was performed in the presence of a small amount of a polar organic medium that acts as a primary microwave absorber . Suitable organic media included tetramethylene sulfone, amide-type solvents such as N-cyclohexyl-2-pyrrolidone and 1,3-dimethyl-2-imidazolidone, and phenolic solvents like m-cresol and o-chlorophenol .
  • Results or Outcomes: The polycondensation proceeded rapidly, compared with the conventional melt polycondensation, and was almost complete within 5 minutes, producing a series of polyamides with inherent viscosities around 0.5 dl g-1 .

6. Biobased Polyamide Ecomaterials

  • Summary of Application: 2-Aminododecanoic acid is used in the production of biobased polyamide ecomaterials . These materials are gaining interest due to their potential applications in various industries .
  • Methods of Application: The production of these ecomaterials involves the copolymerization of 1,4-diaminobutane, sebacic acid, and C36 dimerized fatty acid .
  • Results or Outcomes: The resulting polyamide 410/436 (76/24 mol/mol) copolymer possesses better hydrophobicity . An additional benefit is the increased biobased content (from 70 to 80 wt%) .

Safety And Hazards

2-Aminododecanoic acid should be handled with personal protective equipment. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

2-Aminododecanoic acid is an amino acid monomer that has been known for many decades to produce PA12 . It has potential applications in the synthesis of bio-based polyamides .

properties

IUPAC Name

2-aminododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNFZFTFXTLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956676
Record name 2-Aminododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminododecanoic acid

CAS RN

35237-37-7
Record name 2-Aminododecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35237-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-2-Aminododecanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminododecanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-aminododecanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
J Sunamoto, H Kondo, F Yanase… - Bulletin of the Chemical …, 1980 - journal.csj.jp
… During the course of studies on the hydrolysis of carboxylate and carbonate esters or amides, we recently observed that in aqueous media DL-2-aminododecanoic acid N-methyl-p-…
Number of citations: 9 www.journal.csj.jp
E Chan, M Amon, RJ Marano, N Wimmer… - Bioorganic & medicinal …, 2007 - Elsevier
… To examine the effect of increased lipophilicity on cellular uptake and activity of CP, a lipoamino acid (2-aminododecanoic acid) was incorporated into peptide CP resulting in 2-…
Number of citations: 10 www.sciencedirect.com
Y Koda, MT Liang, JT Blanchfield, I Toth - International journal of …, 2008 - Elsevier
… We have previously shown that the stability and permeability of peptides can be greatly improved by conjugation with lipoamino acids such as 2-aminododecanoic acid (C12Laa). …
Number of citations: 25 www.sciencedirect.com
AS Abdelrahim, ZM Ziora, JA Bergeon, AR Moss, I Toth - Tetrahedron, 2009 - Elsevier
… We report herein the synthesis of a series of positively charged potential penetration enhancers designed from d-glucose, 2-aminododecanoic acid, and additional lipophilic amino acids…
Number of citations: 15 www.sciencedirect.com
JT Blanchfield, RA Lew, AI Smith, I Toth - Bioorganic & medicinal chemistry …, 2005 - Elsevier
… It was postulated then that the presence of either 2-aminododecanoic acid, the released … with plasma in the presence and absence of 2-aminododecanoic acid (85 μM). There was no …
Number of citations: 20 www.sciencedirect.com
KJ Kim, JS Lee, AA Prabu, TH Kim - Polymer composites, 2009 - Wiley Online Library
… A series of nylon 6 (NY6)/organoclay nanocomposites were prepared via in situ polymerization of e-caprolactam in the presence of 1,2-aminododecanoic acidintercalated …
HW Cho, JS Lee, AA Prabu, KJ Kim - Polymer composites, 2008 - Wiley Online Library
… Two series of poly(trimethylene terephthalate) (PTT) nanocomposites, containing an organically modified montmorillonite (MMT) clay (1,2-aminododecanoic acid (ADA)–intercalated …
Y Niimura, T Omori, Y Minoda - Agricultural and biological chemistry, 1986 - jstage.jst.go.jp
MATERIALS AND METHODS Maintenance and growth of the organism. The organism and culture mediumwere described previously. 3) Cultures were grown at 30 C in a 30 liter jar …
Number of citations: 6 www.jstage.jst.go.jp
R LÜTHY, A AZZI - European journal of biochemistry, 1987 - Wiley Online Library
… 1 2-aminododecanoic acid, carbonyldiimidazole and pyrrolidinopyridine were from FLUKA (Buchs, Switzerland). Pyrrolidinopyridine was recrystallized twice from cyclo- …
Number of citations: 5 febs.onlinelibrary.wiley.com
NN TO-iO - Eur. J. Biochem, 1987 - academia.edu
… 1 2-aminododecanoic acid, carbonyldiimidazole and pyrrolidinopyridine were from FLUKA (Buchs, Switzerland). Pyrrolidinopyridine was recrystallized twice from cyclo- …
Number of citations: 0 www.academia.edu

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